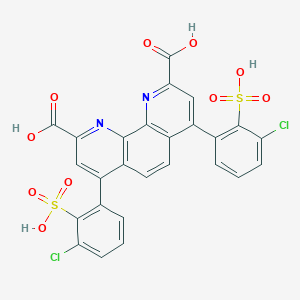
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCSP) is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. BCSP is a versatile compound that has been used in various scientific studies, including chemical sensors, catalysis, and biological applications.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is based on its ability to bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid contains two chlorosulfophenyl groups that act as chelating agents, which bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high selectivity towards metal ions, including copper, zinc, and cadmium. The binding of metal ions to 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid results in a change in fluorescence intensity, which can be measured to detect the presence of metal ions.
Efectos Bioquímicos Y Fisiológicos
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to have various biochemical and physiological effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that can be used in various scientific studies. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is also a fluorescent compound, which allows for easy detection and measurement. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid. One of the future directions is the development of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid-based sensors for the detection of metal ions in environmental and biological samples. Another future direction is the use of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a catalyst for various chemical reactions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can also be used in the development of new drugs for the treatment of various diseases. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Conclusion:
In conclusion, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in various scientific studies, including chemical sensors, catalysis, and biological applications. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments, including its versatility and fluorescence. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Métodos De Síntesis
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can be synthesized using a simple and efficient method. The synthesis of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid involves the reaction of 4,7-dichloro-1,10-phenanthroline with sodium sulfite and sodium hydroxide in the presence of sulfuric acid. The reaction yields 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a white crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been extensively used in scientific research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a fluorescent compound that exhibits high sensitivity and selectivity towards metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used as a chemical sensor for the detection of metal ions in various environmental and biological samples. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Propiedades
Número CAS |
112076-76-3 |
|---|---|
Nombre del producto |
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
Fórmula molecular |
C26H14Cl2N2O10S2 |
Peso molecular |
649.4 g/mol |
Nombre IUPAC |
4,7-bis(3-chloro-2-sulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C26H14Cl2N2O10S2/c27-17-5-1-3-13(23(17)41(35,36)37)15-9-19(25(31)32)29-21-11(15)7-8-12-16(10-20(26(33)34)30-22(12)21)14-4-2-6-18(28)24(14)42(38,39)40/h1-10H,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40) |
Clave InChI |
VEJHUGGPLQWGPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
Otros números CAS |
112076-76-3 |
Sinónimos |
4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid BCPDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



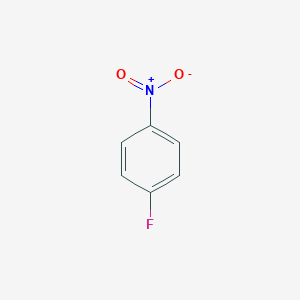
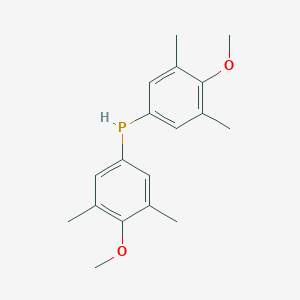
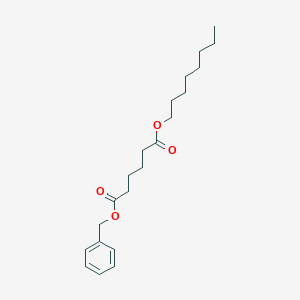
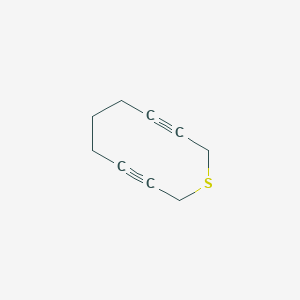

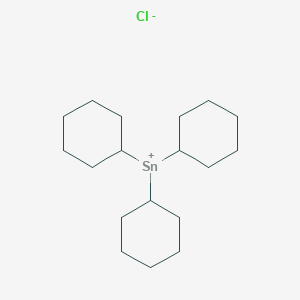

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)


![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)